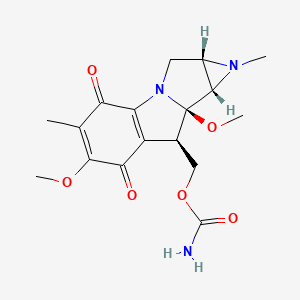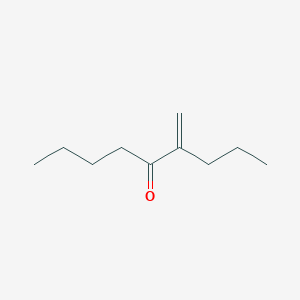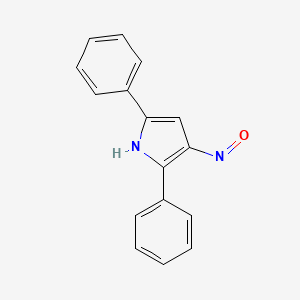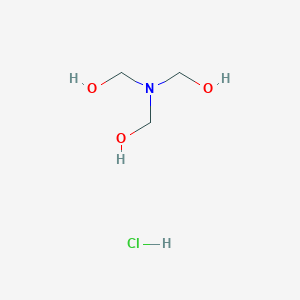
Mitomycin J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitomycin J is a member of the mitomycin family, which are potent antibacterial and anti-cancer compounds. These compounds were first isolated from the bacterium Streptomyces caespitosus in the 1950s. This compound, like its relatives, is known for its complex structure and significant biological activity, particularly its ability to cross-link DNA, which makes it a valuable chemotherapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mitomycins, including Mitomycin J, is challenging due to their complex structure. The synthetic routes typically involve multiple steps to construct the tetracyclic pyrroloindole skeleton, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine. These steps require precise control of reaction conditions to maintain the integrity of the functional groups .
Industrial Production Methods
Industrial production of mitomycins often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mitomycin J undergoes various chemical reactions, including:
Reduction: this compound can be reduced to form active metabolites that can alkylate DNA.
Oxidation: It can also undergo oxidation, although this is less common.
Substitution: The aziridine ring in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles for substitution reactions. The reactions typically require controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions are typically DNA adducts, where this compound has alkylated the DNA, leading to cross-linking and inhibition of DNA replication .
Applications De Recherche Scientifique
Mitomycin J has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Researchers use it to study DNA repair mechanisms and the cellular response to DNA damage.
Medicine: this compound is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: It is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Mitomycin J exerts its effects primarily through DNA cross-linking. Upon entering the cell, it undergoes bioreduction to form an active metabolite that can alkylate DNA. This alkylation leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA .
Comparaison Avec Des Composés Similaires
Mitomycin J is similar to other mitomycins such as Mitomycin C, Mitomycin A, and Porfiromycin. it is unique in its specific structure and the particular DNA adducts it forms. This uniqueness can lead to different biological activities and therapeutic potentials .
List of Similar Compounds
- Mitomycin C
- Mitomycin A
- Porfiromycin
- Azinomycins
- FR-900482
- Maduropeptin
- Azicemicins
Propriétés
Numéro CAS |
74985-82-3 |
|---|---|
Formule moléculaire |
C17H21N3O6 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
[(4S,6S,7R,8R)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1 |
Clé InChI |
FMMDHGNWABITNT-VLWMXGIESA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)




![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)

